三(戊烷-2,4-二酮-O,O')镧

描述

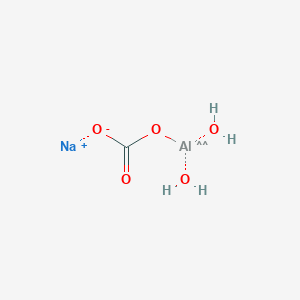

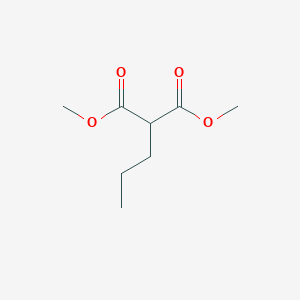

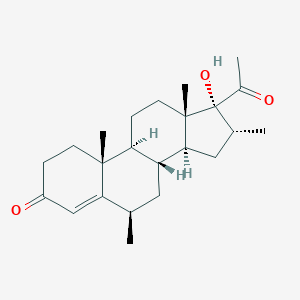

Tris(pentane-2,4-dionato-O,O’)lanthanum, also known as Lanthanum acetylacetonate, is a compound with the molecular formula C15H30LaO6+6 . It is a complex of lanthanum with three pentane-2,4-dionato ligands .

Synthesis Analysis

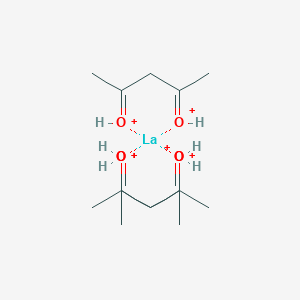

The synthesis of Tris(pentane-2,4-dionato-O,O’)lanthanum is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions . Most ketones require strong bases for deprotonation, but 1,3-diketones, such as 2,4-pentanedione, have low pKa’s and can be extensively deprotonated by bases such as carbonate or ammonia .Molecular Structure Analysis

The molecular structure of Tris(pentane-2,4-dionato-O,O’)lanthanum is based on structures generated from information available in ECHA’s databases . The molecular weight is 445.3 g/mol.Physical And Chemical Properties Analysis

Tris(pentane-2,4-dionato-O,O’)lanthanum has a molecular weight of 445.30 g/mol . It has a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 0, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 445.110602 g/mol . It has a topological polar surface area of 6 Ų, a heavy atom count of 22, and a formal charge of 6 . Its complexity, as computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14), is 314 .科学研究应用

Photoluminescent Materials

Specific Scientific Field

In the field of materials science , researchers explore the properties and applications of various materials. Photoluminescent materials, in particular, exhibit luminescence (emission of light) upon excitation by photons.

Application Summary

Tris(pentane-2,4-dionato-O,O’)lanthanum has been investigated as a potential photoluminescent material . When incorporated into thin films or nanoparticles, it displays interesting optical properties, including fluorescence and phosphorescence. These properties make it suitable for applications such as LEDs (light-emitting diodes) , laser materials , and sensors .

Experimental Procedures

Researchers synthesize tris(pentane-2,4-dionato-O,O’)lanthanum using chemical methods. Common procedures involve mixing lanthanum salts (e.g., lanthanum chloride) with pentane-2,4-dione (acetylacetone) ligands. The resulting complex is then characterized using techniques like UV-Vis spectroscopy , X-ray crystallography , and photoluminescence spectroscopy .

Results and Outcomes

Studies have shown that tris(pentane-2,4-dionato-O,O’)lanthanum exhibits strong photoluminescence in the visible range. Its emission properties can be tuned by varying ligands or adjusting the coordination environment. Researchers have reported promising results for applications in display technologies and biomedical imaging due to its stability and tunable emission wavelengths .

Catalysis

Specific Scientific Field

In the field of catalysis , scientists investigate substances that accelerate chemical reactions without being consumed in the process.

Application Summary

Tris(pentane-2,4-dionato-O,O’)lanthanum complexes have been explored as catalysts in organic transformations. They exhibit Lewis acid behavior, facilitating reactions such as esterification , aldol condensation , and hydroamination .

Experimental Procedures

Researchers prepare tris(pentane-2,4-dionato-O,O’)lanthanum complexes by reacting lanthanum salts with acetylacetone ligands. These complexes are then tested in various catalytic reactions. Techniques like NMR spectroscopy and GC-MS are used to monitor reaction progress and identify products.

Results and Outcomes

Studies have demonstrated that tris(pentane-2,4-dionato-O,O’)lanthanum complexes efficiently promote esterification and other reactions. Their unique coordination geometry and reactivity make them valuable catalysts in synthetic chemistry .

Magnetic Resonance Imaging (MRI) Contrast Agents

Specific Scientific Field

In the field of medical imaging , researchers focus on developing contrast agents for techniques like MRI.

Application Summary

Tris(pentane-2,4-dionato-O,O’)lanthanum complexes have been investigated as potential MRI contrast agents . Their paramagnetic properties enhance image contrast, allowing better visualization of tissues and organs.

Experimental Procedures

Researchers synthesize tris(pentane-2,4-dionato-O,O’)lanthanum complexes and evaluate their relaxivity (ability to influence water proton relaxation rates). In vitro and in vivo studies assess their safety and efficacy as contrast agents.

Results and Outcomes

Tris(pentane-2,4-dionato-O,O’)lanthanum complexes exhibit promising relaxivity values, making them suitable candidates for MRI contrast enhancement. Further research aims to optimize their properties and minimize toxicity .

属性

IUPAC Name |

lanthanum;4-oxoniumylidenepentan-2-ylideneoxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;/p+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMJCLPAITEFI-UHFFFAOYSA-T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30LaO6+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lanthanum acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tris(pentane-2,4-dionato-O,O')lanthanum | |

CAS RN |

14284-88-9 | |

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)